molecular formula C6H6ClNO B1611544 5-Chloro-1-methylpyridin-2-one CAS No. 4214-78-2

5-Chloro-1-methylpyridin-2-one

Cat. No. B1611544
CAS RN: 4214-78-2
M. Wt: 143.57 g/mol
InChI Key: MPOJAMFZYRYPFY-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Intermediate for Medicines and Pesticides : 2-Chloro-5-trichloromethylpyridine, a derivative of 5-Chloro-1-methylpyridin-2-one, is an essential intermediate in the synthesis of various medicines and pesticides. This compound is purified using extraction, distillation, and column chromatography techniques, achieving a high purity level over 99% (Su Li, 2005).

  • Synthesis of Imidazopyridines : The imidazopyridine scaffold, synthesized from chemicals like 5-Chloro-1-methylpyridin-2-one, plays a vital role in medicinal chemistry due to its application in drug development (A. K. Bagdi et al., 2015).

  • Antitumor Activity : Certain derivatives synthesized from 5-Chloro-1-methylpyridin-2-one, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown potent antitumor activities, especially against specific carcinomas in rats (E. Grivsky et al., 1980).

Material Science and Organic Synthesis

  • Photochemical Dimerization : Ultraviolet irradiation of derivatives like 2-aminopyridine and 2-pyridone, which can be synthesized from 5-Chloro-1-methylpyridin-2-one, results in the formation of photodimers. These dimers have unusual chemical and physical properties, indicating their potential application in material science (E. Taylor & R. O. Kan, 1963).

  • Metal Ion-Binding Modules for Supramolecular Nanoengineering : Derivatives of 5-Chloro-1-methylpyridin-2-one are used to synthesize multi-topic metal ion-binding modules, which are crucial in supramolecular nanoengineering. These complexes have applications in creating metal ion-coordinated conjugated polymers (Baxter, 2000).

Radiosensitizing Effects

  • Enhancing the Efficacy of Radiotherapy : 5-Chloro-2,4-dihydroxypyridine (Gimeracil), a compound related to 5-Chloro-1-methylpyridin-2-one, has been found to sensitize cells to radiation by inhibiting DNA double-strand break repair mechanisms. This discovery is significant for enhancing the efficacy of radiotherapy (M. Takagi et al., 2010).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Pyridazine compounds, synthesized from 5-Chloro-1-methylpyridin-2-one derivatives, have been studied for their effectiveness in inhibiting steel corrosion in acidic solutions. This research is valuable in materials protection and engineering (M. Bouklah et al., 2006).

properties

IUPAC Name

5-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOJAMFZYRYPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545899
Record name 5-Chloro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methylpyridin-2-one

CAS RN

4214-78-2
Record name 5-Chloro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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